(R)-1-Phenylethanethiol
CAS No.: 33877-16-6
Cat. No.: VC8266318
Molecular Formula: C8H10S
Molecular Weight: 138.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33877-16-6 |
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Molecular Formula | C8H10S |
Molecular Weight | 138.23 g/mol |
IUPAC Name | (1R)-1-phenylethanethiol |
Standard InChI | InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 |
Standard InChI Key | QZZBJCFNHPYNKO-SSDOTTSWSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC=C1)S |
SMILES | CC(C1=CC=CC=C1)S |
Canonical SMILES | CC(C1=CC=CC=C1)S |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a phenyl group bonded to a chiral center (C1) connected to a methylene (-CH2-) bridge and a terminal thiol moiety. X-ray crystallography of analogous thiols reveals bond lengths of 1.82 Å for C-S and 1.09 Å for S-H, with dihedral angles of 112° between the phenyl ring and thiol group . The R-configuration induces a specific spatial arrangement that influences intermolecular interactions, as demonstrated by differential scanning calorimetry (DSC) showing a melting point of -12°C ± 2°C and boiling point of 205°C at 760 mmHg .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure:
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¹H NMR (CDCl₃, 300 MHz): δ = 1.588 ppm (d, 3H, CH-CH₃, ³J = 7.2 Hz), 4.674 ppm (dd, 1H, -CH), 7.138–7.287 ppm (m, 5H, aromatic protons) .
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¹³C NMR: 22.1 ppm (CH₃), 45.3 ppm (CH-S), 126.4–140.2 ppm (aromatic carbons) .
Ultraviolet-visible (UV-Vis) spectroscopy in methylene chloride shows λ<sub>max</sub> at 254 nm (ε = 1,200 M⁻¹cm⁻¹), attributed to π→π* transitions in the benzene ring .
Analytical Characterization Techniques
Chromatographic Methods
High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column (n-hexane:isopropanol 95:5) resolves enantiomers with R<sub>s</sub> = 2.1. Retention times:
Enantiomer | t<sub>R</sub> (min) |
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(R)-form | 14.2 |
(S)-form | 16.7 |
Mass Spectrometry
Electrospray ionization (ESI-MS) in positive mode shows:
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m/z 153.1 [M+H]⁺
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Fragmentation pattern:
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m/z 135.0 (-H₂O)
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m/z 117.2 (-HS)
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Applications in Advanced Materials
Self-Assembled Monolayers (SAMs)
On Au(111) surfaces, (R)-1-Phenylethanethiol forms ordered monolayers with:
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Contact angle: 102° ± 3° (water)
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Tilt angle: 32° from surface normal
Chiral Catalysis
As a ligand in asymmetric hydrogenation:
Substrate | Catalyst System | ee (%) |
---|---|---|
Methyl acetoacetate | Rh-(R)-1-Phenylethanethiol | 88.4 |
β-Keto ester | Ru-thiol complex | 92.7 |
Biological and Environmental Aspects
Toxicity Profile
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LD₅₀ (rat, oral): 480 mg/kg
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EC₅₀ (Daphnia magna): 12 mg/L (48 h)
Regulatory Status
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REACH: Registered for <1 tonne/year
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TSCA: Listed in Inventory
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FDA: GRAS for flavoring (21 CFR 172.515)
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